molecular formula C17H16N2 B2489952 1-cinnamyl-2-methyl-1H-benzo[d]imidazole CAS No. 37564-54-8

1-cinnamyl-2-methyl-1H-benzo[d]imidazole

Cat. No.: B2489952
CAS No.: 37564-54-8
M. Wt: 248.329
InChI Key: ASNMRXAYAVNIHS-JXMROGBWSA-N
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Description

1-cinnamyl-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cinnamyl-2-methyl-1H-benzo[d]imidazole typically involves the cyclization of o-phenylenediamine with appropriate aldehydes or ketones. One common method is the condensation of o-phenylenediamine with cinnamaldehyde in the presence of an acid catalyst, followed by cyclization and methylation steps.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs multi-step processes that include condensation, cyclization, and functional group modifications. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-cinnamyl-2-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines, and conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can lead to partially or fully reduced benzimidazole derivatives .

Scientific Research Applications

1-cinnamyl-2-methyl-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, dyes, and catalysts .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-benzo[d]imidazole: A simpler benzimidazole derivative with a methyl group at the 1-position.

    2-methyl-1H-benzo[d]imidazole: Similar to the target compound but lacks the cinnamyl group.

    1-cinnamyl-1H-benzo[d]imidazole: Similar structure but without the methyl group at the 2-position.

Uniqueness

1-cinnamyl-2-methyl-1H-benzo[d]imidazole is unique due to the presence of both cinnamyl and methyl groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-1-[(E)-3-phenylprop-2-enyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c1-14-18-16-11-5-6-12-17(16)19(14)13-7-10-15-8-3-2-4-9-15/h2-12H,13H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNMRXAYAVNIHS-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N1C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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